(1-phenyl-2-pyrrolidinylethyl)MethylaMine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multi-component reactions or specific pathways that yield complex heterocyclic compounds. For example, Nguyen and Vo Viet Dai (2023) described the preparation of 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one via a three-component reaction, further reacting with aliphatic amines such as methylamine to synthesize 1,4,5-trisubstituted pyrrolidine-2,3-diones. These compounds are structurally related and provide insight into the synthetic routes that could be applied to (1-phenyl-2-pyrrolidinylethyl)MethylaMine (Nguyen & Vo Viet Dai, 2023).

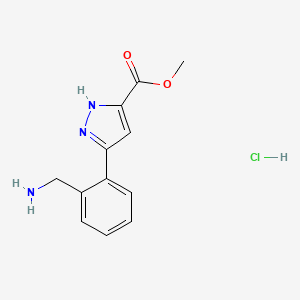

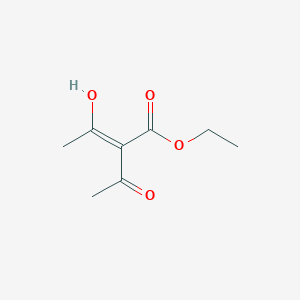

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for understanding their chemical behavior and interaction potential. Detailed structural analysis is performed using techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS), as demonstrated in the synthesis and structural determination of pyrrolidine-2,3-dione derivatives. These techniques offer insights into the molecular architecture and confirm the structure of synthesized products (Nguyen & Vo Viet Dai, 2023).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, showing selectivity and inhibition properties towards monoamine oxidase (MAO) enzymes. Compounds like N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine have been evaluated for their MAO inhibitory activity, providing valuable insights into the chemical reactivity and potential therapeutic applications of these compounds. The selective inhibition of MAO-B or MAO-A by these derivatives highlights their chemical properties and reaction mechanisms (La Regina et al., 2007).

Applications De Recherche Scientifique

Understanding Neurotoxicity and Neurodegenerative Diseases

Research into the neurotoxicity and neurodegenerative effects of compounds related to (1-phenyl-2-pyrrolidinylethyl)Methylamine has contributed significantly to our understanding of diseases like Parkinson's. Studies have explored the mechanisms behind neurotoxin-induced damage in the dopaminergic system, particularly focusing on compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which shares structural similarities. These investigations reveal how such toxins selectively target neuronal pathways, leading to Parkinson's-like symptoms in humans and animal models. The research emphasizes the role of oxidative stress and mitochondrial dysfunction in neurodegeneration, providing insights into potential therapeutic targets and treatment strategies for neurodegenerative diseases (Vaglini et al., 2013).

Advances in Postharvest Fruit Treatment

In the field of agriculture, studies have highlighted the use of related compounds, such as 1-Methylcyclopropene (1-MCP), for extending the shelf life of fruits. This application is based on the compound's ability to inhibit ethylene action, a key hormone in the ripening process. Research demonstrates how 1-MCP can effectively delay ripening and senescence in various fruits, enhancing their postharvest quality and shelf life. This not only reduces food waste but also improves the economic value of agricultural produce (Asrey et al., 2008).

Environmental and Pharmacological Implications

Explorations into the environmental and pharmacological interactions of chemicals structurally related to this compound have shed light on their broader impacts. For instance, research on environmental estrogen-like chemicals and their induction of oxidative stress in neurological contexts has provided valuable information on the potential environmental triggers of neurodegenerative conditions. Such studies underscore the importance of understanding chemical interactions with biological systems to assess environmental health risks and inform public health policies (Obata, 2002).

Modulation of Polymer Phase Behavior

In the realm of materials science, investigations into the phase behavior of biomedical polymers have revealed the influence of various additives, including those related to this compound. Such studies are crucial for developing advanced drug delivery systems and biomedical devices. By understanding how different additives interact with thermoresponsive polymers, researchers can design materials with tailored properties for specific medical applications, thereby advancing the field of biomedicine (Narang & Venkatesu, 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (1-phenyl-2-pyrrolidinylethyl)MethylaMine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzaldehyde", "Pyrrolidine", "Methylamine", "2-Bromo-1-phenylethanol", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and pyrrolidine to form N-phenylpyrrolidine.", "Step 2: Reduction of 2-bromo-1-phenylethanol with sodium cyanoborohydride to form 1-phenylethanol.", "Step 3: Alkylation of N-phenylpyrrolidine with 1-phenylethanol using sodium hydride as a base to form (1-phenyl-2-pyrrolidinyl)ethylbenzene.", "Step 4: Reaction of (1-phenyl-2-pyrrolidinyl)ethylbenzene with methylamine in the presence of hydrochloric acid to form (1-phenyl-2-pyrrolidinylethyl)MethylaMine.", "Step 5: Purification of the product using diethyl ether and recrystallization from methanol or ethanol." ] } | |

Numéro CAS |

130110-09-7 |

Formule moléculaire |

C13H20N2 |

Poids moléculaire |

204.3113 |

Synonymes |

N-Methyl-a-phenyl-1-pyrrolidineethanamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)